molecular formula C11H12N2OS2 B1269035 3-allyl-5,6-dimethyl-2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one CAS No. 51486-16-9

3-allyl-5,6-dimethyl-2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one

Cat. No.: B1269035
CAS No.: 51486-16-9
M. Wt: 252.4 g/mol
InChI Key: UIDZXXIBHNLIGD-UHFFFAOYSA-N
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Description

3-Allyl-2-mercapto-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one is a heterocyclic compound that belongs to the thienopyrimidine family. This compound is characterized by its unique structure, which includes a thieno ring fused to a pyrimidine ring, with additional functional groups such as allyl, mercapto, and dimethyl groups. The presence of these functional groups imparts specific chemical properties and reactivity to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-allyl-5,6-dimethyl-2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one typically involves the following steps:

    Formation of the Thieno Ring: The thieno ring is synthesized through a series of reactions involving the condensation of appropriate starting materials, such as thiophene derivatives, with suitable reagents.

    Introduction of the Pyrimidine Ring: The pyrimidine ring is introduced by reacting the thieno ring with reagents that facilitate the formation of the pyrimidine structure.

    Functional Group Addition: The allyl, mercapto, and dimethyl groups are introduced through specific reactions that target the desired positions on the thienopyrimidine core.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often utilize advanced techniques such as continuous flow reactors and automated synthesis platforms to achieve efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions

3-Allyl-2-mercapto-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one undergoes various types of chemical reactions, including:

    Oxidation: The mercapto group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can undergo reduction reactions to modify the functional groups or the core structure.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the mercapto group can yield sulfoxides or sulfones, while substitution reactions can introduce various alkyl or acyl groups.

Scientific Research Applications

Medicinal Chemistry

3-Allyl-5,6-dimethyl-2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one has shown potential as an anti-cancer agent. Research indicates that compounds with thienopyrimidine structures exhibit cytotoxic effects on various cancer cell lines. Studies have focused on the compound's ability to inhibit specific enzymes involved in cancer progression.

Case Study: Anti-Cancer Activity

A study published in the Journal of Medicinal Chemistry explored the structure-activity relationship of thienopyrimidine derivatives. The results indicated that modifications to the thienopyrimidine core could enhance cytotoxicity against breast and lung cancer cells .

Agricultural Applications

The compound has also been investigated for its fungicidal properties. Research has demonstrated that thienopyrimidine derivatives can inhibit fungal growth, making them suitable candidates for developing new agricultural fungicides.

Case Study: Fungicidal Efficacy

A field trial reported in Pest Management Science assessed the efficacy of a thienopyrimidine-based fungicide against common crop pathogens. Results showed significant reductions in disease incidence compared to untreated controls, highlighting its potential utility in crop protection .

Beyond anti-cancer and agricultural applications, this compound exhibits antibacterial and antiviral properties. Preliminary studies suggest that it may inhibit bacterial growth and viral replication, warranting further investigation into its pharmacological potential.

Case Study: Antibacterial Properties

Research published in Antimicrobial Agents and Chemotherapy evaluated the antibacterial activity of various thienopyrimidine derivatives. The study found that certain modifications significantly enhanced activity against Gram-positive bacteria .

Data Tables

Application AreaSpecific UseReference Source
Medicinal ChemistryAnti-cancer agentJournal of Medicinal Chemistry
AgricultureFungicide developmentPest Management Science
Biological ActivityAntibacterial and antiviral propertiesAntimicrobial Agents and Chemotherapy

Mechanism of Action

The mechanism of action of 3-allyl-5,6-dimethyl-2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.

    Interacting with Receptors: Binding to cellular receptors and influencing signal transduction pathways.

    Modulating Gene Expression: Affecting the expression of genes involved in various physiological and pathological processes.

Comparison with Similar Compounds

Similar Compounds

    2-Methylthio-3-substituted-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-ones: These compounds share a similar core structure but differ in the substituents attached to the thienopyrimidine ring.

    3-Allyl-2-mercapto-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidines: These compounds have a similar structure but lack the dimethyl groups.

Uniqueness

3-Allyl-2-mercapto-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one is unique due to the specific combination of functional groups, which imparts distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various research applications and potential therapeutic uses.

Biological Activity

3-Allyl-5,6-dimethyl-2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one is a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

  • Molecular Formula : C11_{11}H12_{12}N2_2OS2_2
  • Molecular Weight : 252.36 g/mol
  • CAS Number : 51486-16-9
  • Melting Point : 202°C to 203°C
  • Purity : 96% .

Antitumor Activity

Research indicates that derivatives of thieno[2,3-d]pyrimidinones exhibit significant antitumor properties. For instance, a study highlighted that compounds with similar structures demonstrated cytotoxic effects against various cancer cell lines, including L1210 leukemia cells. The mechanism of action is thought to involve inhibition of dihydrofolate reductase (DHFR), leading to reduced DNA synthesis and cell proliferation .

Antifungal Activity

The antifungal properties of this compound have been evaluated against several pathogenic fungi. A comparative study showed that the compound exhibited notable activity against species such as Candida albicans and Aspergillus niger. The minimum inhibitory concentration (MIC) values were significantly lower than those for standard antifungal agents, indicating its potential as a therapeutic agent in fungal infections .

Fungal StrainMIC (µg/mL)
Candida albicans8
Aspergillus niger16
Cryptococcus neoformans32

Enzyme Inhibition

The compound has been studied for its ability to inhibit key enzymes involved in metabolic pathways. Notably, it acts as a competitive inhibitor of phenylalanine hydroxylase (PAH), which is crucial in the metabolism of phenylalanine. This inhibition can be beneficial in treating disorders like phenylketonuria (PKU), where PAH activity is compromised .

The biological activity of this compound is attributed to its structural features that allow for interaction with various biological targets:

  • Binding Affinity : The thioxo group enhances binding interactions with target enzymes.
  • Structural Stability : The thieno-pyrimidine scaffold contributes to the compound's stability and solubility in biological systems.
  • Competitive Inhibition : It competes with natural substrates for binding sites on enzymes like PAH and DHFR.

Case Study 1: Antitumor Efficacy

In a preclinical study, various analogs of thieno[2,3-d]pyrimidinones were tested for their antitumor efficacy. One derivative demonstrated an IC50 value of 0.5 µM against L1210 cells, significantly outperforming traditional chemotherapeutics .

Case Study 2: Antifungal Testing

A series of experiments were conducted to evaluate the antifungal efficacy of the compound against clinical isolates. Results indicated a broad-spectrum antifungal activity with lower MIC values compared to established treatments like fluconazole and amphotericin B .

Properties

IUPAC Name

5,6-dimethyl-3-prop-2-enyl-2-sulfanylidene-1H-thieno[2,3-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2OS2/c1-4-5-13-10(14)8-6(2)7(3)16-9(8)12-11(13)15/h4H,1,5H2,2-3H3,(H,12,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIDZXXIBHNLIGD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=C1C(=O)N(C(=S)N2)CC=C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40352277
Record name 5,6-Dimethyl-3-(prop-2-en-1-yl)-2-sulfanylidene-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40352277
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51486-16-9
Record name 2,3-Dihydro-5,6-dimethyl-3-(2-propen-1-yl)-2-thioxothieno[2,3-d]pyrimidin-4(1H)-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=51486-16-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5,6-Dimethyl-3-(prop-2-en-1-yl)-2-sulfanylidene-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40352277
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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